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Compound of Interest

1-Oxa-7-azaspiro[4.5]decane
Compound Name:

hydrochloride
CAS No.: 1415562-85-4
Cat. No.: B1457811

Get Quote

Executive Summary

The M1 muscarinic acetylcholine receptor (NAChR) is a primary therapeutic target for cognitive
deficits associated with Alzheimer’s disease (AD).[1][2][3] Unlike acetylcholinesterase
inhibitors, which passively preserve endogenous acetylcholine, M1 agonists actively drive
neurotrophic signaling via the G

g-PKC-ERK pathway. However, the development of M1 agonists has historically been plagued
by poor selectivity (causing cholinergic side effects via M2/M3) and lack of structural rigidity.

This guide details the synthesis and validation of 1-oxa-8-azaspiro[4.5]decane agonists.[4][5]
This scaffold, exemplified by compounds such as AF267B and YM796, utilizes a spiro-ether
junction to lock the pharmacophore in a rigid conformation, enhancing M1 selectivity and blood-
brain barrier (BBB) penetrability.
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Chemical Strategy: The Spiro-Rigidification
Hypothesis

The 1-oxa-8-azaspiro[4.5]decane scaffold mimics the muscarine pharmacophore but restricts
the conformational freedom of the ethylamine side chain found in flexible acetylcholine
analogs.

Retrosynthetic Analysis

The construction of the spiro[4.5] system hinges on the formation of the quaternary center at
the C4 position of the piperidine ring.

» Disconnection: The C3-O1 bond of the spiro-furan ring.
o Key Intermediate: 4-alkynyl-4-hydroxypiperidine or 4-allyl-4-hydroxypiperidine.
e Precursor:

-protected-4-piperidone.

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the synthetic logic from the starting piperidone to the final spiro-
ketone agonist.

1. Li-Alkyne Addition
-78°C, THF.

2. HgS04, H2S04

Propargyl Alcohol (Rupe/Meyer-Schuster) > Hydrated Dione

Intermediate (Open Chain)

1-oxa-8-azaspiro[4.5]decane
(AF267B Analog)

1-Methyl-4-piperidone

Click to download full resolution via product page

Figure 1: Synthetic route for the construction of the 1-oxa-8-azaspiro[4.5]decane core via
alkyne hydration and spiro-ketalization.[6]

Protocol A: Synthesis of (S)-2-ethyl-8-methyl-1-oxa-
8-azaspiro[4.5]decan-3-one (AF267B Analog)
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Safety Warning:This protocol involves the use of mercury salts and organolithium reagents. All
manipulations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Reagents & Materials[1][4][7][8][9][10]

o Starting Material: 1-Methyl-4-piperidone (CAS: 1445-73-4).

» Nucleophile: 1-Butyn-3-ol (racemic or chiral if enantioselective synthesis is desired).
o Catalysts: Mercury(ll) sulfate (

), Sulfuric acid (
).

e Solvents: Anhydrous THF, Ethyl Acetate, Dichloromethane.

Step 1: Nucleophilic Addition (Formation of the
Quaternary Center)

e Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and
dropping funnel. Flush with Argon.

e Reagent Prep: Dissolve 1-butyn-3-ol (1.2 equiv) in anhydrous THF (50 mL) and cool to
-78°C.

e Lithiation: Add

-Butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise over 30 minutes. The dianion is formed
(alkoxide + acetylide). Stir for 1 hour at -78°C.

o Addition: Add 1-methyl-4-piperidone (1.0 equiv) dissolved in THF dropwise.
o Reaction: Allow the mixture to warm to 0°C over 2 hours.
e Quench: Quench with saturated

solution. Extract with EtOAc (3x).

 Purification: Dry organic layer over
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, concentrate, and purify via flash chromatography (DCM/MeOH 9:1) to yield the 4-(3-
hydroxybut-1-ynyl)-1-methylpiperidin-4-ol.

Step 2: Hydration & Spiro-Cyclization

Note: This step utilizes the mercury-catalyzed hydration of the alkyne to a ketone, which
spontaneously (or under acid catalysis) cyclizes with the C4-hydroxyl group to form the spiro-
ether.

Reaction: Dissolve the diol intermediate from Step 1 in 10% aqueous

containing catalytic
(0.1 equiv).

o Reflux: Heat the mixture to 60°C for 4 hours.

o Mechanism:[6][7][8] The alkyne hydrates to a 1,4-diketone/hydroxy-ketone species. The
C4-hydroxyl of the piperidine attacks the newly formed ketone carbonyl to close the ring.

e Workup: Neutralize with

to pH 8. Extract exhaustively with Chloroform.

« |solation: The product is a mixture of diastereomers.

o Chiral Resolution (Critical): The (S)-enantiomer is often the active M1 agonist. Resolve using
chiral HPLC (Chiralpak AD column) or via tartaric acid salt crystallization.

Validation Checkpoint:

e 1H NMR (CDCI3): Look for the disappearance of the alkyne proton and the appearance of
the spiro-ether linkage signals.

e Mass Spec: Confirm parent ion
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Protocol B: Functional Validation (Calcium
Mobilization Assay)

M1 receptors couple to
, activating Phospholipase C (PLC) and triggering intracellular Calcium (
) release. This assay validates the agonist potency (

) and efficacy relative to Acetylcholine.

M1 Signaling Pathway
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Figure 2: Signal transduction pathway for M1 agonist-induced Calcium mobilization.

Assay Protocol (FLIPR)

Cell Line: CHO-K1 or HEK293 stably transfected with human M1 mAChR.
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Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.
Incubate overnight at 37°C/5%

Dye Loading:
o Remove culture media.[9]
o Add 100

of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer (with 20 mM
HEPES, pH 7.4).

o Critical: Add 2.5 mM Probenecid to inhibit anion transport and prevent dye leakage.
o Incubate for 60 minutes at 37°C.
Compound Preparation:
o Prepare 10 mM stock of the synthesized spiro-compound in DMSO.
o Perform 1:3 serial dilutions in assay buffer (Range: 10
to 0.1 nM).
Measurement:
o Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).[10]
o Excitation: 485 nm / Emission: 525 nm.
o Record baseline fluorescence for 10 seconds.
o Inject compounds and monitor fluorescence flux for 120 seconds.
Data Analysis:

o Calculate
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o Fit data to a 4-parameter logistic equation to determine

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the 1-oxa-8-
azaspiro[4.5]decane scaffold based on historical data (Fisher et al., Suzuki et al.).

R8
R2 ini
. Substituent AL LA Efficacy (vs
Compound Substituent o Notes
. (Piperidine ACh)
(Ether Ring) )
N)
Rigid
) -5 ) quinuclidine
AF102B Methyl (cis) Methyl Partial
analog
(Reference).
Highly
Ethyl (S- ) selective;
AF267B _ Methy! <50 nM Full/High B
isomer) cognitive
enhancer.
High M1
Methyl (w/ -
) ) selectivity;
YM796 exocyclic Methyl ~20 nM Partial )
lower side
C=C)
effects.
Bulky groups
Analog X Phenyl Methyl >10 Inactive at R2 abolish
binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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